molecular formula C18H21N3O2 B2952881 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide CAS No. 2035007-17-9

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide

Cat. No.: B2952881
CAS No.: 2035007-17-9
M. Wt: 311.385
InChI Key: HBPYATIEYCEFMD-MDZDMXLPSA-N
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Description

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide is a chemical compound that belongs to the class of pyrazolyl derivatives It features a pyrazole ring substituted with a tetrahydropyran moiety and a cinnamamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where the pyrazole core reacts with a suitable tetrahydropyran derivative.

  • Attachment of the Cinnamamide Group: The cinnamamide group is introduced through a coupling reaction between the pyrazole derivative and cinnamoyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base such as triethylamine (Et₃N).

Major Products Formed:

  • Oxidation Products: Pyrazolyl ketones or carboxylic acids.

  • Reduction Products: Reduced pyrazoles or alcohols.

  • Substitution Products: Substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Potential therapeutic applications include its use as an anti-inflammatory or analgesic agent. Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The cinnamamide group may participate in hydrogen bonding and other non-covalent interactions, enhancing the compound's biological activity.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole derivatives with different substituents.

  • Cinnamamide Derivatives: Compounds with cinnamamide groups attached to various heterocyclic rings.

  • Tetrahydropyran Derivatives: Compounds featuring tetrahydropyran moieties in different chemical contexts.

Uniqueness: N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide is unique due to its specific combination of the pyrazole ring, tetrahydropyran group, and cinnamamide moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(E)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(10-9-15-6-2-1-3-7-15)20-16-12-19-21(13-16)14-17-8-4-5-11-23-17/h1-3,6-7,9-10,12-13,17H,4-5,8,11,14H2,(H,20,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPYATIEYCEFMD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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